p80, nuclear polyhedrosis virus
Description
Overview of the Baculoviridae Family and its Genera
The p80 protein is a component of viruses belonging to the Baculoviridae family, a large and diverse group of insect-specific viruses characterized by their rod-shaped, enveloped nucleocapsids containing a circular, double-stranded DNA genome. ictv.globalbepls.com The size of these genomes can range from approximately 80 to over 180 kilobase pairs (kbp), encoding between 90 and 180 genes. nih.gov
The family Baculoviridae is divided into four genera, a classification primarily based on the host range and the morphology of their occlusion bodies (OBs). ictv.globalnih.gov Occlusion bodies are crystalline protein matrices that encase the virions, providing them with stability in the external environment. wikipedia.orgontosight.ai
The four recognized genera are:
Alphabaculovirus: These are lepidopteran-specific nucleopolyhedroviruses. wikipedia.org
Betabaculovirus: This genus comprises lepidopteran-specific granuloviruses. wikipedia.org
Gammabaculovirus: These are hymenopteran-specific nucleopolyhedroviruses. wikipedia.org
Deltabaculovirus: This genus includes dipteran-specific nucleopolyhedroviruses. wikipedia.org
| Genus | Host Order | Common Name |
| Alphabaculovirus | Lepidoptera | Nucleopolyhedroviruses (NPVs) |
| Betabaculovirus | Lepidoptera | Granuloviruses (GVs) |
| Gammabaculovirus | Hymenoptera | Nucleopolyhedroviruses (NPVs) |
| Deltabaculovirus | Diptera | Nucleopolyhedroviruses (NPVs) |
Classification and Biological Significance of Nuclear Polyhedrosis Viruses (NPVs)
Nuclear Polyhedrosis Viruses (NPVs) are a significant group within the Baculoviridae family, primarily found within the Alphabaculovirus, Gammabaculovirus, and Deltabaculovirus genera. wikipedia.org The name "nuclear polyhedrosis" is derived from the characteristic formation of large, polyhedron-shaped occlusion bodies within the nucleus of infected host cells. nih.govontosight.ai These occlusion bodies are primarily composed of a protein called polyhedrin. nih.gov
The life cycle of an NPV is complex, involving two distinct virion phenotypes: the occlusion-derived virus (ODV) and the budded virus (BV). wikipedia.org The ODVs are responsible for the initial infection of the host insect larva upon ingestion. ontosight.airesearchgate.net The alkaline environment of the insect's midgut dissolves the polyhedrin matrix, releasing the virions to infect the midgut epithelial cells. bepls.comresearchgate.net Following initial replication, the BV form is produced, which spreads the infection systemically throughout the host insect. wikipedia.orgontosight.ai
The high host specificity of many NPVs has made them valuable tools in biological pest control, offering an environmentally friendly alternative to broad-spectrum chemical pesticides. bepls.comresearchgate.net They are also widely utilized in biotechnology as expression vectors for producing recombinant proteins in insect cell cultures. ontosight.aifrontiersin.org
Historical Identification and Naming Conventions of the p80 Protein (e.g., VP80, P87)
The protein now commonly referred to as p80 has been identified and named differently throughout the history of baculovirus research, reflecting the progressive understanding of its characteristics and function.
Initially, a capsid-associated protein with a molecular weight of approximately 87 kDa was identified in the Orgyia pseudotsugata MNPV (OpMNPV) and was designated P87 . nih.gov Subsequent research on the widely studied Autographa californica multicapsid nucleopolyhedrovirus (AcMNPV) identified a homologous protein. nih.gov Sequencing of the corresponding gene revealed an open reading frame (ORF) that could encode a polypeptide of approximately 80 kDa, leading to the name p80 . nih.gov
Further characterization has led to the use of the designation VP80 , signifying it as a viral protein with a molecular mass of 80 kDa. This nomenclature is now widely accepted in the scientific community. It is important to note that homologues of the vp80 gene have so far only been identified in alphabaculoviruses. nih.govnih.gov
| Naming Convention | Virus | Basis for Name |
| P87 | Orgyia pseudotsugata MNPV (OpMNPV) | Estimated molecular weight of 87 kDa |
| p80 | Autographa californica MNPV (AcMNPV) | Predicted molecular weight of 80 kDa from gene sequence |
| VP80 | Autographa californica MNPV (AcMNPV) and others | Viral Protein of 80 kDa |
Current Research Landscape and Unaddressed Questions Regarding p80 Functionality
Current research has established that VP80 is an essential minor capsid protein, crucial for the formation of both the budded virus (BV) and occlusion-derived virus (ODV) forms of the virus. nih.govnih.gov While the absence of the vp80 gene does not prevent the assembly of nucleocapsids, it does inhibit their ability to move from the virogenic stroma, the site of viral replication within the nucleus, to the nuclear periphery for budding or occlusion. nih.govresearchgate.net
Recent studies have revealed a fascinating interaction between VP80 and the host cell's actin cytoskeleton. nih.gov VP80 appears to be involved in the transport of newly formed nucleocapsids, potentially by linking them to the actin network. nih.govnih.gov Furthermore, the C-terminal region of VP80 has been shown to possess the ability to bind DNA. nih.govnih.gov This dual capability of interacting with both the cytoskeleton and viral DNA suggests a complex role in viral morphogenesis. nih.gov
Despite these advances, several key questions about VP80 functionality remain unanswered:
The precise mechanism of nucleocapsid transport: How exactly does VP80 mediate the movement of nucleocapsids along the actin filaments? What other viral or host proteins are involved in this process?
The role of DNA binding: What is the specific function of VP80's DNA binding activity? Is it involved in packaging the viral genome into the capsid, or does it play a regulatory role in gene expression?
The structural basis of its functions: A high-resolution structure of the full-length VP80 protein is still needed to fully understand how its different domains mediate its interactions with other proteins and DNA.
Regulation of VP80 activity: How is the activity of VP80 regulated during the different stages of the viral infection cycle?
Addressing these questions will be crucial for a complete understanding of the baculovirus life cycle and could lead to the development of improved baculovirus-based technologies for pest control and protein expression.
Properties
CAS No. |
148686-07-1 |
|---|---|
Molecular Formula |
C53H49N5O4 |
Synonyms |
p80, nuclear polyhedrosis virus |
Origin of Product |
United States |
Molecular Biology and Genomic Context of the P80 Protein
Genomic Location and Transcriptional Characteristics of the vp80 Gene
The expression and function of the p80 protein are dictated by the genomic location and transcriptional regulation of its corresponding gene, vp80.
In the Autographa californica multiple nucleopolyhedrovirus (AcMNPV), a model baculovirus, the vp80 gene is situated between 67.2 and 68.5 map units on the circular genome. nih.gov This open reading frame (ORF) is oriented in the clockwise direction. nih.gov Homologues of the vp80 gene are consistently found in alphabaculoviruses. nih.gov The gene's product was first identified as P87 in the Orgyia pseudotsugata MNPV (OpMNPV), and it shares a 34.3% amino acid similarity with its AcMNPV homologue. nih.gov
The vp80 gene is categorized as a late gene, meaning its transcription occurs in the later stages of the viral infection cycle. nih.govnih.gov This timing is critical as the p80 protein is a structural component required for the assembly of new virions. nih.gov The promoter of the vp80 gene, like other baculovirus late genes, contains a conserved TAAG motif which is the initiation site for transcription. mdpi.com This late expression is regulated by a complex interplay of viral factors, ensuring that structural proteins are synthesized only after the viral DNA has been replicated. asm.org
Transcription of the vp80 gene results in a 2.1 kb mRNA transcript. nih.govnih.gov The kinetics of this transcription are characteristic of a late gene, with mRNA levels becoming detectable and increasing significantly from 12 to 24 hours post-infection. nih.gov The temporal expression pattern of p80 shows an initial, even distribution throughout the nucleus at 12 hours post-infection, which then concentrates in areas protruding from the virogenic stroma, the site of viral replication. nih.gov By 24 hours post-infection, the protein is part of a network connecting this central replication area with the nuclear periphery, highlighting its role in the transport of newly formed nucleocapsids. nih.gov
Primary Protein Structure and Homology Analysis
The function of the p80 protein is intrinsically linked to its primary amino acid sequence and the conserved domains it contains.
The vp80 gene in AcMNPV encodes a polypeptide of 691 amino acids. nih.gov This corresponds to a theoretical molecular weight of approximately 80.9 kDa. nih.gov Western blot analysis confirms the size of the protein to be around 80 kDa. nih.gov The amino acid sequence of p80 is highly conserved at its C-terminal end across different baculoviruses, while the N-terminal two-thirds of the protein show significant variability. nih.gov
Table 1: Predicted Molecular Characteristics of AcMNPV p80 Protein
| Feature | Value | Source |
|---|---|---|
| Amino Acid Count | 691 | nih.gov |
| Predicted Molecular Weight | ~80.9 kDa | nih.gov |
Analysis of the p80 amino acid sequence has revealed several conserved domains and motifs that provide insight into its function. These include a basic helix-loop-helix (bHLH) domain, a paramyosin-like region, and an IQ-like motif. nih.govnih.gov
Basic Helix-Loop-Helix (bHLH) Domain: Located in the highly conserved C-terminal region (amino acids 459 to 518 in AcMNPV), this putative DNA-binding domain is a feature typically found in eukaryotic transcription factors. nih.gov The bHLH motif consists of two α-helices separated by a loop, with the basic region facilitating DNA binding. bhlhdb.orgwikipedia.orgnih.gov The p80 bHLH domain is considered a novel type, as its proximal part contains negatively charged residues instead of the typical basic residues. nih.gov This domain is crucial for the protein's function, as it enables p80 to form homodimers and bind to DNA, which is a prerequisite for its role in nucleocapsid maturation. nih.gov
Paramyosin-like and Myosin-like Motifs: The p80 protein exhibits sequence homology with invertebrate paramyosin proteins. nih.govresearchgate.net Paramyosin is a major protein component of thick filaments in invertebrate muscles. nih.gov This homology, along with similarities to myosin tail domains, suggests a role for p80 in the transport of nucleocapsids, potentially through an actin-based motor mechanism. nih.govresearchgate.net
IQ-like Motif: An IQ-like motif, which is a calmodulin-binding domain typically found in myosin motor proteins, has been identified in the C-terminal region of p80 (amino acids 575 to 597). nih.govresearchgate.net However, a P-loop motif for ATP binding and hydrolysis, also characteristic of myosin motors, has not been found in p80. nih.gov
Table 2: Conserved Domains and Motifs in AcMNPV p80 Protein
| Domain/Motif | Location (Amino Acid Residues) | Putative Function | Source |
|---|---|---|---|
| Basic Helix-Loop-Helix (bHLH) | 459-518 | DNA binding, homodimerization | nih.gov |
| Paramyosin-like | 164-368 | Structural role in nucleocapsid transport | nih.govresearchgate.net |
Post-Translational Modifications of p80
While the p80 protein is recognized as an essential component for the morphogenesis of baculoviruses, detailed, specific research on its post-translational modifications (PTMs) is not extensively documented in publicly available literature. However, the context of its expression within the baculovirus-insect cell system provides a framework for understanding potential modifications. The insect cells used for baculovirus replication are capable of performing a variety of PTMs that are crucial for the biological function of many proteins. nih.govplos.orgnih.gov These modifications can influence protein folding, stability, localization, and interaction with other molecules. frontiersin.org
The baculovirus expression vector system (BEVS), which is the natural environment for p80 synthesis during viral infection, is known to facilitate several types of post-translational modifications similar to those in mammalian cells. plos.org These include phosphorylation, glycosylation, and proteolytic cleavage. plos.org For instance, other baculovirus proteins, such as the protamine-like protein P6.9 and the protein tyrosine phosphatase (PTP), are known to be phosphorylated. nih.govnih.gov Phosphorylation can dramatically alter a protein's structure and function. nih.govscispace.com
Furthermore, proteolytic cleavage is another critical PTM observed in baculovirus proteins, such as the envelope protein P74, which is cleaved to become active. nih.govwur.nl While direct evidence for p80 cleavage is lacking, it remains a possibility given its role in the dynamic process of virion assembly.
Glycosylation is also a common modification within the insect cell system. nih.govnih.gov However, the N-glycans produced in insect cells are typically simpler, paucimannosidic types, which differ from the complex N-glycans found in mammalian glycoproteins. nih.gov
Although specific PTMs for the p80 protein itself are not explicitly detailed, the general capabilities of the host cell machinery suggest that p80 could undergo such modifications. The functional importance of p80 in viral replication points to the likelihood of it being regulated by one or more of these PTM processes.
Table 1: Potential Post-Translational Modifications in the Baculovirus System
This table summarizes common post-translational modifications that occur in the baculovirus-insect cell expression system. While not all have been directly confirmed for the p80 protein, they represent the known capabilities of the host system that synthesizes and assembles viral proteins.
| Modification | Description | Potential Relevance for Viral Proteins |
| Phosphorylation | The addition of a phosphate (B84403) group to specific amino acids (serine, threonine, tyrosine). | Can regulate protein activity, protein-protein interactions, and localization. It is a known modification for other baculovirus proteins like P6.9 and PTP. nih.govnih.gov |
| Glycosylation | The attachment of oligosaccharide chains (glycans) to proteins. | Affects protein folding, stability, and antigenicity. Insect cells perform N-glycosylation, typically resulting in simpler mannose-terminated glycans. nih.govnih.gov |
| Proteolytic Cleavage | The cleavage of a polypeptide chain, which can lead to activation, degradation, or maturation of the protein. | Essential for the maturation and function of some viral proteins, such as the P74 envelope protein. nih.govwur.nl |
| Acylation | The addition of an acyl group, such as myristoylation or palmitoylation. | Can influence membrane association and protein-protein interactions. |
| Ubiquitination | The attachment of ubiquitin to a protein, often targeting it for degradation but also involved in other cellular processes. | Can regulate protein stability and function. |
Subcellular Localization and Virion Association of the P80 Protein
Intracellular Distribution and Dynamics During Viral Infection
During a baculovirus infection, the p80 protein is exclusively found within the nucleus of the host cell. nih.govresearchgate.net Its distribution is not static; it changes as the infection progresses, reflecting its involvement in different stages of virion assembly and transport. nih.govresearchgate.net
Localization within the Nucleus and Virogenic Stroma
The nucleus of an infected cell is dramatically reorganized to form a specialized viral replication factory known as the virogenic stroma. nih.govnih.gov This is the primary site for viral DNA replication, transcription, and the assembly of new nucleocapsids. nih.gov The p80 protein is prominently localized within this virogenic stroma. nih.govnih.gov
Initially, at around 12 hours post-infection, the p80 protein, tagged with enhanced green fluorescent protein (EGFP) for visualization, appears to be spread homogenously throughout the nucleus. nih.govresearchgate.net However, as the infection proceeds, it begins to colocalize with DNA-rich areas that protrude from the virogenic stroma. nih.govresearchgate.net Immunoelectron microscopy has revealed that within the virogenic stroma, a significant portion of p80 is found in close proximity to newly assembled capsids. nih.gov A statistical analysis showed that approximately 62% of immunogold-labeled p80 particles were directly associated with progeny nucleocapsids, while the remaining 38% were distributed more evenly throughout the virogenic stroma. nih.gov This localization strongly suggests a role for p80 in the maturation of nucleocapsids, potentially in the process of DNA encapsidation. nih.gov
The p80 protein also interacts with the F-actin cytoskeleton, which forms a three-dimensional network within the nucleus, connecting the virogenic stroma to the nuclear periphery. nih.govresearchgate.netasm.org This association is thought to be crucial for the transport of newly formed nucleocapsids out of the replication factory. nih.govresearchgate.netasm.org
Spatiotemporal Distribution Patterns in Infected Cells
The distribution of p80 changes significantly over the course of the infection, a pattern that is believed to facilitate the sequential production of the two different types of baculovirus virions: the budded virus (BV) and the occlusion-derived virus (ODV). nih.gov
| Time Post-Infection | Location of p80 Protein | Associated Viral Events |
| 12 hours | Homogenously spread throughout the nucleus. nih.govresearchgate.net | Initial stages of viral replication. |
| 24 hours | Colocalizes with DNA-containing areas protruding from the virogenic stroma. researchgate.netnih.gov | Active nucleocapsid assembly and maturation. nih.gov |
| Late Infection | Forms or associates with distinct structures that become more apparent. nih.gov Forms a star-like structure with a dense core and protrusions towards the nuclear periphery. researchgate.net | Egress of nucleocapsids for BV formation and subsequent ODV envelopment. nih.govresearchgate.net |
This dynamic redistribution of p80 highlights its multifaceted role in the baculovirus life cycle, transitioning from involvement in nucleocapsid assembly within the virogenic stroma to facilitating their transport to sites of envelopment. nih.gov
Incorporation into Baculovirus Progeny Virions
The p80 protein is an essential structural component of both phenotypes of baculovirus virions, the budded virus (BV) and the occlusion-derived virus (ODV). nih.govnih.govresearchgate.net Deletion of the p80 gene results in nucleocapsids that are unable to migrate from the virogenic stroma to the nuclear periphery, underscoring its importance in virion formation. researchgate.net
Association with Budded Virus (BV) Nucleocapsids
Budded viruses are responsible for the systemic spread of the infection within a host insect. plos.org They are formed when single nucleocapsids exit the nucleus and bud from the cell surface, acquiring an envelope from the plasma membrane. plos.org Biochemical fractionation of purified BV particles has definitively shown that p80 is a component of the nucleocapsid fraction and not the viral envelope. nih.govresearchgate.net Western blot analysis using antibodies against tagged p80 confirmed its presence exclusively in the nucleocapsid fraction. nih.govresearchgate.net
Association with Occlusion-Derived Virus (ODV) Nucleocapsids
Occlusion-derived viruses are responsible for the oral transmission of the virus between insect hosts. plos.orgnih.gov These virions are assembled within the nucleus, where they acquire their envelopes from the inner nuclear membrane before being embedded in a crystalline protein matrix called a polyhedron. plos.orgnih.gov Similar to its association with BVs, the p80 protein is also a component of the ODV nucleocapsid. nih.govnih.govresearchgate.net Western blot analysis of fractionated ODVs has confirmed the presence of p80 in the nucleocapsid fraction. nih.gov
Specific Topographical Association within the Nucleocapsid (e.g., one end)
Immunoelectron microscopy has revealed a specific and intriguing localization of the p80 protein on the baculovirus nucleocapsid. nih.govnih.govresearchgate.net It is not uniformly distributed along the length of the rod-shaped nucleocapsid but is instead preferentially associated with one of its ends. nih.govnih.govresearchgate.net This polar localization has been observed for p80 in both BV and ODV nucleocapsids. nih.gov This suggests a potential interaction with other proteins located at the ends of the nucleocapsid. nih.govresearchgate.net The polar attachment of p80 is thought to be critical for the transport of nucleocapsids, possibly by interacting with the cellular transport machinery. nih.govresearchgate.net
| Virion Component | Association with p80 | Evidence |
| BV Nucleocapsid | Yes nih.govresearchgate.net | Western blot of fractionated virions. nih.govresearchgate.net |
| BV Envelope | No nih.govresearchgate.net | Western blot of fractionated virions. nih.govresearchgate.net |
| ODV Nucleocapsid | Yes nih.govnih.govresearchgate.net | Western blot of fractionated virions. nih.gov |
| ODV Envelope | No | Inferred from BV fractionation and its role as a nucleocapsid protein. |
| Nucleocapsid Topography | Localized to one end. nih.govnih.govresearchgate.net | Immunoelectron microscopy. nih.gov |
Mechanistic Roles of the P80 Protein in Baculovirus Replication and Morphogenesis
Essentiality in Virion Formation and Assembly
The p80 protein is indispensable for the creation of both forms of baculovirus progeny: the budded virus (BV), responsible for systemic infection within a host, and the occlusion-derived virus (ODV), which facilitates transmission between hosts.
Studies have unequivocally demonstrated that p80 is essential for the formation of both BV and ODV phenotypes. nih.govresearchgate.netnih.gov Genetic knockout experiments, where the vp80 gene is deleted from the viral genome, result in a complete failure to produce infectious BV and ODV particles. nih.govresearchgate.net While the initial assembly of nucleocapsid structures is not affected by the absence of p80, these structures fail to progress to mature virions. nih.govresearchgate.netnih.gov This indicates that p80's role occurs after the initial formation of the capsid structure but is a critical checkpoint for the subsequent maturation and envelopment steps that define BV and ODV. The protein is physically associated with the nucleocapsid fraction of both BV and ODV, underscoring its integral role in their structure. nih.govresearchgate.netnih.gov
| Effect of vp80 Gene Deletion on Virion Production | |
| Virion Type | Outcome in Absence of p80 |
| Budded Virus (BV) | Formation is abolished |
| Occlusion-Derived Virus (ODV) | Formation is abolished |
Facilitation of Intranuclear Transport and Viral Egress
A primary function of p80 is to mediate the movement of newly assembled nucleocapsids from their assembly site to locations within the nucleus that are crucial for their final maturation and eventual exit from the cell.
After assembly in the virogenic stroma, nucleocapsids must travel to the periphery of the nucleus. Those destined to become BVs will exit the nucleus to bud from the cell membrane, while those becoming ODVs are enveloped by a nuclear-derived membrane. nih.gov The deletion of the vp80 gene completely prevents this migration; nucleocapsids are assembled but remain trapped within the virogenic stroma. nih.govresearchgate.netnih.gov The mechanism for this transport relies on p80's ability to connect the viral nucleocapsid to the host cell's actin cytoskeleton. nih.govnih.gov During infection, baculoviruses induce the formation of a nuclear F-actin network that connects the virogenic stroma to the nuclear envelope. nih.govresearchgate.net The p80 protein acts as a linker, associating with one end of the nucleocapsid and interacting with this actin network, thereby facilitating the directed movement of the nucleocapsid out of the dense stromal matrix. nih.govresearchgate.netnih.gov
Interaction with Host Cellular Components
The function of p80 is critically dependent on its ability to co-opt host cellular machinery. The primary and most well-characterized interaction is with the host's actin cytoskeleton. Co-immunoprecipitation assays have confirmed a direct interaction between p80 and host actin. nih.govnih.gov Furthermore, fluorescently tagged p80 has been shown to colocalize with the virus-induced F-actin scaffold inside the nucleus of infected cells. nih.govresearchgate.net
This interaction is thought to be mediated by sequence motifs within p80 that share homology with invertebrate paramyosin proteins. nih.govresearchgate.net Paramyosins are known to form cofilaments with myosin motor proteins, which interact with actin filaments to generate force and movement. nih.gov This has led to a model where the paramyosin-like domain of p80 links the viral nucleocapsid to the host's acto-myosin complex, which then provides the motor function to actively transport the nucleocapsid along the nuclear actin filaments. nih.govnih.gov
| p80 Interaction with Host Components | ||
| Host Component | Evidence of Interaction | Proposed Function of Interaction |
| F-actin | Co-immunoprecipitation, Colocalization in infected cells | Forms a scaffold or "track" for nucleocapsid transport |
| Myosin motor proteins (inferred) | p80 contains a paramyosin-like domain | Provides the mechanical force for movement along actin tracks |
Compound and Protein Table
| Name | Type |
| p80 | Viral Protein |
| Actin | Host Protein |
| Myosin | Host Protein |
| Paramyosin | Protein |
| VP39 | Viral Protein |
| GP64 | Viral Protein |
| Polyhedrin | Viral Protein |
| DNA | Nucleic Acid |
| RNA | Nucleic Acid |
Direct Binding and Association with the Nuclear F-actin Cytoskeleton
During infection, baculoviruses induce a significant reorganization of the host cell's actin cytoskeleton, particularly within the nucleus. The p80 protein is entirely localized in the nucleus of infected cells, where it directly interacts with a virus-triggered F-actin scaffold nih.govnih.gov. This intricate, three-dimensional network physically connects the virogenic stroma—the site of viral replication and assembly—with the nuclear envelope nih.govnih.gov.
The interaction between p80 and host actin has been confirmed through co-immunoprecipitation assays nih.govnih.govresearchgate.net. This direct association is critical for the egress of progeny nucleocapsids from the virogenic stroma. Deletion of the vp80 gene, while not affecting the initial assembly of nucleocapsids, prevents their migration to the nuclear periphery, highlighting the protein's essential role in this transport process nih.govnih.govgavinpublishers.com. Studies using enhanced green fluorescent protein (EGFP)-tagged VP80 have allowed for the visualization of this protein's distribution, showing its adjacency to the nuclear F-actin network nih.govnih.gov.
Hypothesized Cooperation with Host Actin-Myosin Complexes to Mediate Transport
The transport of viral nucleocapsids from the virogenic stroma to the nuclear periphery is an active process believed to rely on the host's actin-myosin motor complexes. The p80 protein is hypothesized to be a key mediator in this transport mechanism. This hypothesis is supported by the discovery of sequence motifs within p80 that share homology with invertebrate paramyosin proteins nih.govnih.govgavinpublishers.com. Paramyosin is a component of the thick filaments in invertebrate muscles, suggesting a role for p80 in motor-protein-based movement.
The association of p80 with one end of the nucleocapsids further supports its role in providing a directional, polar transport along the F-actin filaments nih.govnih.govresearchgate.netgavinpublishers.com. This actin-based motility is crucial for the subsequent stages of the viral life cycle, including the formation of budded virus (BV) at the plasma membrane and the occlusion of occlusion-derived virus (ODV) within the nucleus nih.govnih.gov. The interaction between p80 and the F-actin network facilitates the movement of nucleocapsids towards the nuclear periphery, a process dependent on functional, actin-based myosin motor functions nih.gov.
Nucleic Acid Binding Properties of p80
Beyond its interaction with the cytoskeleton, p80 possesses the ability to bind to DNA, a characteristic that provides further insight into its role in viral morphogenesis, particularly in the maturation and packaging of nucleocapsids nih.govnih.govasm.orgdntb.gov.uawur.nl.
Characterization of DNA Binding Activity (e.g., C-terminal region involvement)
The DNA binding capability of p80 is localized to its highly conserved C-terminal region nih.govnih.govasm.orgdntb.gov.uawur.nl. Functional mapping of the p80 protein has demonstrated that this specific region is crucial for virion morphogenesis nih.govnih.govasm.orgdntb.gov.uawur.nl. Bioinformatic analysis of the p80 amino acid sequence identified a putative basic helix-loop-helix (bHLH) domain within this essential C-terminal region nih.govnih.govasm.orgdntb.gov.uawur.nl. The bHLH domain is a well-characterized DNA-binding motif commonly found in eukaryotic transcription factors nih.govnih.govasm.orgdntb.gov.uawur.nl.
The ability of the p80 protein to bind DNA has been experimentally verified through electrophoretic mobility shift assays nih.govasm.orgdntb.gov.uawur.nl. While p80 is shown to bind DNA, its absence does not affect viral DNA replication itself, suggesting its role is more aligned with the subsequent processes of nucleocapsid maturation and assembly nih.govasm.orgdntb.gov.uawur.nl. The colocalization of p80 with viral DNA within the infected nucleus further supports its involvement in a DNA-interacting protein complex or a direct binding activity during the packaging of the viral genome nih.gov.
Significance of Homodimerization for DNA Binding
A critical prerequisite for the DNA-binding activity of many bHLH proteins is their ability to form homodimers. Biochemical assays have confirmed that the p80 protein can indeed self-associate to form homodimers nih.govasm.orgdntb.gov.uawur.nl. This dimerization is considered essential for its function as a DNA-binding protein nih.govasm.orgdntb.gov.uawur.nl. The formation of homodimers likely facilitates the stable interaction of p80 with the viral DNA, playing a role in the correct packaging and condensation of the genome within the capsid structure.
Intermolecular Interactions with Other Viral Proteins
The assembly of a functional virion is a complex process that requires a coordinated series of interactions between multiple viral proteins. The p80 protein engages in several critical intermolecular interactions that underscore its central role in nucleocapsid assembly.
Physical and Functional Interactions with Viral Core Proteins (e.g., 38K, VP39, VP1054)
Yeast two-hybrid assays and co-immunoprecipitation studies have been instrumental in identifying the interaction partners of p80. These studies have revealed that p80 interacts with several other essential nucleocapsid proteins. A notable interaction has been observed between p80 and the 38K protein (ac98) nih.govnih.gov. The 38K protein is itself essential for nucleocapsid assembly and has been shown to interact with a suite of other capsid proteins, including the major capsid protein VP39 and VP1054 nih.govnih.govresearchgate.net.
The interaction between p80 and 38K is described as weak in yeast two-hybrid assays but is confirmed by in vivo co-immunoprecipitation nih.gov. The 38K protein, in turn, demonstrates strong interactions with VP39 and VP1054 nih.govnih.gov. This network of interactions suggests that p80, as part of a larger protein complex, contributes to the structural integrity and assembly of the nucleocapsid. These interactions are fundamental to the formation of mature, infectious virions.
| Interacting Protein | Method of Detection | Strength of Interaction | Reference |
| F-actin | Co-immunoprecipitation | Confirmed | nih.govnih.govresearchgate.net |
| DNA | Electrophoretic Mobility Shift Assay | Confirmed | nih.govasm.orgdntb.gov.uawur.nl |
| p80 (self) | Biochemical Assays | Confirmed (Homodimerization) | nih.govasm.orgdntb.gov.uawur.nl |
| 38K | Yeast Two-Hybrid, Co-immunoprecipitation | Weak (Y2H), Confirmed (Co-IP) | nih.govnih.gov |
| VP39 | Yeast Two-Hybrid (via 38K), Co-immunoprecipitation (via 38K) | Indirect | nih.govnih.gov |
| VP1054 | Yeast Two-Hybrid (via 38K), Co-immunoprecipitation (via 38K) | Indirect | nih.govnih.gov |
Cross-Talk with Other Baculovirus Structural and Non-Structural Proteins
The p80 protein, also known as VP80, is a minor capsid protein of the Autographa californica multicapsid nucleopolyhedrovirus (AcMNPV) that engages in several critical interactions with both viral and host cell proteins to facilitate viral morphogenesis. asm.org Research has identified interactions between VP80 and the viral core protein 38K (also known as P38K) and the HA100 protein of Helicoverpa armigera NPV (HearNPV). nih.gov These interactions are crucial for the proper assembly and maturation of nucleocapsids within the virogenic stroma, the site of viral replication in the host cell nucleus.
Furthermore, VP80 interacts with the major capsid protein VP39. researchgate.net This association is fundamental to the structural integrity of the nucleocapsid. A pivotal interaction for viral progeny transport is between VP80 and the host cell's F-actin cytoskeleton. nih.govnih.gov VP80 is localized at one end of the rod-shaped nucleocapsid and associates with a virus-induced nuclear F-actin network. nih.govnih.gov This connection physically links the virogenic stroma to the nuclear envelope, suggesting a mechanism for the transport of newly assembled nucleocapsids to the nuclear periphery for subsequent budding or occlusion. asm.orgnih.govnih.gov This transport is facilitated by the host's actin-myosin complex, with VP80 acting as a key adapter molecule. asm.org
| Interacting Protein | Type | Functional Significance |
|---|---|---|
| 38K (P38K) | Viral Core Protein | Implicated in nucleocapsid assembly and maturation. nih.gov |
| HA100 | Viral Protein (HearNPV) | Involved in nucleocapsid assembly processes. nih.gov |
| VP39 | Major Viral Capsid Protein | Contributes to the structural integrity of the nucleocapsid. asm.orgresearchgate.net |
| F-actin | Host Cytoskeletal Protein | Mediates the transport of progeny nucleocapsids from the virogenic stroma to the nuclear periphery. asm.orgnih.govnih.gov |
Impact on Viral Replication Kinetics
While p80 is essential for the production of infectious virions, studies have demonstrated that it is not directly required for the replication of baculovirus DNA. asm.org The process of viral DNA synthesis can proceed even in the absence of the vp80 gene. asm.org The core machinery for baculovirus DNA replication involves a set of virally encoded proteins known as late expression factors (LEFs), including a viral DNA polymerase, helicase, and single-stranded DNA-binding protein. The absence of p80 does not impede the function of this replication complex. Transient DNA replication assays, which measure the synthesis of viral DNA from plasmids containing a baculovirus origin of replication, have confirmed that viral genomes are successfully duplicated without functional p80. This indicates that p80's primary roles occur post-DNA replication, in the assembly and transport stages of the viral lifecycle.
| Viral Lifecycle Stage | Effect of p80 Deletion | Impact on Progeny Yield |
|---|---|---|
| Viral DNA Replication | No direct effect; replication proceeds. asm.org | None |
| Nucleocapsid Assembly | Assembly is not affected. nih.gov | None |
| Nucleocapsid Egress from Virogenic Stroma | Migration to the nuclear periphery is blocked. researchgate.netnih.gov | Critical failure point |
| Formation of Budded Virus (BV) | Production is abolished. nih.govresearchgate.net | Complete reduction |
| Formation of Occlusion-Derived Virus (ODV) | Formation is prevented. researchgate.netnih.gov | Complete reduction |
Comparative Genomics and Evolutionary Perspectives of P80 Homologs
Distribution and Conservation Patterns Across Baculovirus Genera
The presence of the vp80 gene is not uniform across the Baculoviridae family, indicating a specialized evolution and function within a specific lineage.
Homologs of the VP80 protein are consistently and exclusively found in viruses belonging to the genus Alphabaculovirus, which primarily infects lepidopteran species. nih.govresearchgate.net Database searches have identified numerous proteins with significant homology to the Autographa californica multicapsid nucleopolyhedrovirus (AcMNPV) VP80, and all are encoded by lepidopteran nucleopolyhedroviruses (NPVs), which constitute the alphabaculoviruses. nih.gov This restricted distribution suggests that VP80 evolved to fulfill a role specific to the life cycle of this particular group of baculoviruses.
In stark contrast to its conservation in alphabaculoviruses, VP80 homologs have not been identified in the genomes of viruses from other baculovirus genera, including Betabaculovirus (granuloviruses), Gammabaculovirus, and Deltabaculovirus. nih.gov This absence implies that these viruses must employ alternative mechanisms for the transport of their nucleocapsids from the site of replication, the virogenic stroma, to the nuclear periphery for envelopment and subsequent release or occlusion.
In alphabaculoviruses, VP80 is essential for this transport process; its deletion prevents newly assembled nucleocapsids from migrating out of the virogenic stroma. researchgate.netnih.gov The VP80 protein physically connects the viral replication factory with the nuclear envelope via a virus-induced F-actin scaffold. researchgate.net The specific molecular mechanisms that viruses in the Beta, Gamma, and Delta genera use to achieve this crucial transport step in the absence of a VP80 homolog remain an area of ongoing investigation. One general feature of baculoviruses is their cigar-shaped nucleocapsid, whose small diameter may facilitate transport through the nuclear pore, a mechanism that could be common across genera, though the specifics of intra-nuclear transit may differ. nih.gov
Phylogenetic Analysis of the p80 Protein Family
Phylogenetic analyses of the available VP80 protein sequences provide insights into their evolutionary relationships. Studies using methods such as Maximum Likelihood and neighbor-joining have illustrated a consistent grouping of the VP80 protein family into three distinct clades. nih.gov This structured phylogenetic tree suggests a diversification of the protein that mirrors the evolution of the host alphabaculoviruses.
Sequence Similarity and Divergence with Other Viral or Cellular Proteins
Analysis of the VP80 protein sequence has revealed regions of significant conservation and divergence within the family, as well as unexpected similarities to certain host cellular proteins. nih.govnih.gov
Within the VP80 protein family itself, the carboxy-terminal (C-terminal) region is remarkably conserved across all known homologs. nih.gov In contrast, the amino-terminal (N-terminal) ends of the proteins are extremely variable. nih.gov This pattern suggests that the C-terminal domain performs a fundamental, conserved function, while the N-terminal region may be involved in more species-specific interactions. The highly conserved C-terminal region is considered crucial for virion morphogenesis. nih.gov
Database searches for functional domains have unexpectedly revealed a similarity between VP80 and the invertebrate paramyosin protein family. researchgate.netnih.gov For example, a segment of the AcMNPV VP80 protein (Glu¹⁶⁴-Glu³⁶⁸) shares 21% identity with a corresponding region of the Bombyx mori paramyosin protein. nih.gov Similarities have also been noted with the tail domains of myosin proteins. nih.gov These findings suggest that VP80 may function as a paramyosin-like or myosin tail-like protein, which supports its role in mediating transport along the host's actin-myosin cytoskeletal components. nih.gov
Advanced Research Methodologies Employed in P80 Protein Study
Genetic Engineering and Mutagenesis Approaches
Genetic manipulation has been fundamental to understanding the function of the p80 protein. By altering the vp80 gene, scientists can observe the resulting effects on viral infection, thereby deducing the protein's role.
Gene Deletion and Knockout Mutants for Functional Analysis
To determine the fundamental role of p80, researchers have utilized gene deletion techniques to create knockout mutants. This involves generating a bacmid—a baculovirus shuttle vector propagated in E. coli—in which the vp80 gene is partially or entirely removed.
Functional analysis of these vp80 deletion mutants in both Autographa californica multicapsid nucleopolyhedrovirus (AcMNPV) and Bombyx mori NPV (BmMNPV) has unequivocally demonstrated that p80 is an essential protein. nih.gov Viruses lacking the vp80 gene are unable to produce infectious budded virus (BV), a form necessary for systemic infection within the host. nih.gov While the assembly of nucleocapsids is not affected by the absence of p80, these nucleocapsids fail to migrate from their assembly site, the virogenic stroma, to the periphery of the nucleus. This effectively halts the production of both BV and occlusion-derived virus (ODV), confirming p80's critical role in the transport of newly formed nucleocapsids. nih.gov
Truncation and Domain Mapping Studies
To identify specific functional regions within the p80 protein, scientists have employed truncation and domain mapping strategies. This involves creating a series of constructs where parts of the vp80 gene are systematically deleted, allowing for the functional analysis of the remaining protein fragments.
These studies have revealed that the p80 protein has distinct domains with different functions. The protein consists of a variable N-terminal region and a highly conserved C-terminal region. nih.govnih.gov Functional mapping demonstrated that the N-terminus is "permissive to engineering," meaning it can be altered or fused to other proteins without abolishing the core function of p80. nih.gov In contrast, the C-terminal region is crucial for virion morphogenesis. nih.gov
Further database analysis and biochemical assays have identified specific domains within these regions:
A Paramyosin-like Domain: Researchers have identified a sequence in p80 with similarity to the invertebrate paramyosin protein family. nih.gov Paramyosin is a component of muscle thick filaments that interacts with the actin-based motor protein myosin. This discovery led to the hypothesis that p80 facilitates the transport of nucleocapsids by linking them to the host cell's actin-myosin machinery. nih.gov
A DNA-Binding Domain: Within the essential C-terminal region, a putative basic helix-loop-helix (bHLH) domain was identified. nih.gov bHLH domains are typically found in transcription factors and are responsible for DNA binding. Subsequent experiments confirmed that p80 can form homodimers, a common feature of bHLH proteins, and directly bind to DNA. nih.gov
A series of truncation mutants were constructed to pinpoint the minimal functional domain required for viral infection, confirming the essential nature of the C-terminal domain. nih.gov
Reporter Gene Fusions and Protein Tagging (e.g., EGFP-tagging)
To visualize the p80 protein within living cells and track its movement, researchers have fused it with reporter proteins, most notably Enhanced Green Fluorescent Protein (EGFP). nih.govnih.gov In this technique, the gene for EGFP is attached to the vp80 gene, resulting in a p80-EGFP fusion protein. This fusion protein is then incorporated into the baculovirus genome.
The creation of an AcMNPV baculovirus expressing EGFP-tagged VP80 has been a powerful tool. nih.govnih.gov Studies showed that fusing EGFP to the N-terminus of p80 did not impair viral fitness, and the recombinant virus replicated at levels comparable to the wild-type virus. nih.gov This "visible" p80 has allowed for detailed spatiotemporal analysis during infection. nih.gov
In addition to EGFP, other tags like the Flag tag have been used. nih.gov These small peptide tags can be recognized by specific, high-affinity antibodies, facilitating detection in various assays. For instance, a fusion protein consisting of a part of the AcMNPV p80 gene and the bacterial trpE gene product was used to generate antibodies that confirmed p80 as a component of the virus capsid. nih.gov
Microscopy and Imaging Techniques
Advanced microscopy techniques are essential for visualizing the subcellular location and dynamic behavior of the p80 protein, particularly when combined with the genetic tagging methods described above.
Confocal Microscopy for Live-Cell Visualization of p80 Dynamics
Confocal microscopy has been instrumental in studying the dynamics of p80 in real-time within infected cells. By using viruses that express the EGFP-p80 fusion protein, scientists can conduct live-cell imaging.
These studies have shown that EGFP-p80 accumulates strongly in the nucleus of infected Spodoptera frugiperda (Sf9) cells. nih.govnih.gov Initially, the protein is distributed somewhat homogeneously, but as the infection progresses, it organizes into distinct structures. nih.gov A key finding from confocal imaging is that p80 colocalizes with a virus-induced nuclear F-actin network. nih.govnih.gov The p80 protein and F-actin filaments form a highly organized three-dimensional network that penetrates the virogenic stroma and connects it to the nuclear envelope, providing a physical pathway for nucleocapsid egress. nih.gov
Immunoelectron Microscopy for Subcellular Localization and Virion Association
For higher-resolution localization of the p80 protein, immunoelectron microscopy (IEM) is employed. This technique uses antibodies conjugated to electron-dense particles, typically colloidal gold, to pinpoint the location of the target protein on viral structures. nih.govnih.gov
Using IEM with antibodies against EGFP and Flag tags, researchers have precisely located p80 on the baculovirus nucleocapsid. nih.gov The results showed that p80 is anchored specifically to one end of the rod-shaped nucleocapsid. nih.govnih.gov This polar localization is consistent with a role in directing the movement of the nucleocapsid out of the virogenic stroma. nih.gov IEM analysis of infected cells and budded virions is a critical step to confirm the presence and specific location of proteins like p80 on the viral particles. nih.gov
Biochemical and Biophysical Characterization Methods
Co-immunoprecipitation for Protein-Protein Interaction Confirmation
Co-immunoprecipitation (Co-IP) is a robust technique used to identify and confirm protein-protein interactions. This method has been instrumental in demonstrating the interaction between the p80 protein and host cell actin. nih.govnih.gov In this procedure, cells infected with a recombinant baculovirus expressing a tagged version of p80 (e.g., Flag-tagged VP80) are lysed. nih.gov An antibody specific to the tag is then used to precipitate the tagged p80 protein from the cell lysate. nih.gov Any proteins that are bound to p80 will be co-precipitated. These associated proteins can then be identified by Western blotting using specific antibodies. nih.gov For instance, the interaction between VP80 and host actin was confirmed by specifically co-purifying host actin with Flag-tagged VP80 protein. nih.govresearchgate.net This technique provides strong evidence for in vivo protein associations and is a cornerstone in mapping the p80 interaction network.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used method to study protein-DNA interactions. nih.govyoutube.com This technique has been crucial in demonstrating the DNA-binding ability of the p80 protein. nih.gov The principle of EMSA is based on the difference in electrophoretic mobility between a free DNA fragment and a DNA fragment bound by a protein. youtube.comnih.gov A labeled DNA probe containing a potential binding site is incubated with the protein of interest, in this case, p80. nih.gov The resulting mixture is then separated by non-denaturing polyacrylamide gel electrophoresis. nih.gov If the protein binds to the DNA, the complex will migrate more slowly through the gel than the free DNA probe, resulting in a "shifted" band. youtube.com This method has confirmed that p80 can directly bind to DNA, a critical function for its role in nucleocapsid maturation and viral morphogenesis. nih.gov
Protein Fractionation Techniques for Virion Component Analysis
To understand the composition of the virion and the specific localization of proteins like p80, researchers employ protein fractionation techniques. This involves separating the virions into their major components, typically the envelope and the nucleocapsid. nih.gov For budded virions (BVs), this is often achieved by treating the purified virions with a non-ionic detergent to solubilize the envelope, followed by centrifugation to pellet the nucleocapsids. nih.gov The resulting fractions—the supernatant containing envelope proteins and the pellet containing nucleocapsid proteins—can then be analyzed by methods like SDS-PAGE and Western blotting. nih.gov For example, using this technique with a Flag-tagged p80 recombinant virus, it was shown that p80 co-purifies with the nucleocapsid fraction of both BVs and occlusion-derived virions (ODVs). nih.gov This localization is consistent with its proposed role in nucleocapsid assembly and transport. nih.govnih.gov
Proteomic Analysis for Virion Composition
Proteomics offers a comprehensive approach to identify the full complement of proteins within a virion. nih.govnih.gov This is particularly important for understanding the complex protein composition of both BV and ODV forms of the nuclear polyhedrosis virus. nih.govnih.govnih.gov Various mass spectrometry (MS) techniques are employed for this purpose, including liquid chromatography-triple quadrupole linear ion trap (LC-Qtrap), liquid chromatography-quadrupole time of flight (LC-Q-TOF), and matrix-assisted laser desorption ionization-time of flight (MALDI-TOF). nih.govnih.gov
In a typical proteomic workflow, purified virions are first separated by SDS-PAGE. nih.gov Protein bands are then excised, digested (e.g., with trypsin), and the resulting peptides are analyzed by MS. nih.gov The mass-to-charge ratios of the peptides are used to identify the proteins by searching against a protein sequence database. nih.govnih.gov Such analyses have successfully identified p80 (also referred to as VP80 or AC104) as a component of both BV and ODV. nih.govnih.govnih.govnih.gov These studies have provided a detailed inventory of the viral proteins associated with each virion phenotype, shedding light on their distinct structures and functions. nih.govnih.govasm.org
| Technique | Application in p80 Study | Key Findings |
| Co-immunoprecipitation | Confirmation of p80-actin interaction. nih.govresearchgate.net | p80 interacts with the host cell's F-actin cytoskeleton. nih.govresearchgate.net |
| EMSA | Demonstration of p80's DNA binding ability. nih.gov | The C-terminal region of p80 is crucial for DNA binding. nih.gov |
| Protein Fractionation | Determining the localization of p80 within the virion. nih.gov | p80 is associated with the nucleocapsid fraction of both BV and ODV. nih.gov |
| Proteomics (Mass Spec) | Identification of p80 as a virion component. nih.govnih.gov | p80 is a structural protein present in both BV and ODV phenotypes. nih.govnih.gov |
Bioinformatic Tools for Sequence Analysis, Structure Prediction, and Interaction Networks
Bioinformatic tools are indispensable for analyzing the p80 protein sequence, predicting its structure, and mapping its potential interaction networks. nih.govnih.gov Sequence analysis tools are used to identify conserved domains and motifs within the p80 protein. For instance, bioinformatic predictions suggested the presence of a nuclear localization signal (NLS) in p80, which was later experimentally confirmed. nih.gov Similarity searches against protein databases have also identified a potential basic helix-loop-helix (bHLH) domain, a known DNA-binding motif, within the p80 sequence. nih.gov
Furthermore, bioinformatic approaches are employed to construct protein-protein interaction (PPI) networks. nih.govfrontiersin.org By integrating experimental data from techniques like co-immunoprecipitation with computational predictions, researchers can build comprehensive maps of the p80 interactome. nih.gov These networks provide a systems-level view of how p80 functions within the context of the infected cell, revealing its connections to other viral and host proteins and its role in various cellular pathways. youtube.comyoutube.com
| Bioinformatic Tool/Approach | Application in p80 Study | Insights Gained |
| Sequence Analysis | Identification of functional motifs (e.g., NLS, bHLH). nih.govnih.gov | Prediction of p80's nuclear import and DNA-binding capabilities. nih.govnih.gov |
| Structure Prediction | Generation of 3D models of the p80 protein. nih.govic.ac.uk | Understanding the spatial organization of functional domains. |
| Interaction Network Mapping | Construction of the p80 interactome. nih.govfrontiersin.org | Visualization of p80's role in viral and cellular protein networks. youtube.comyoutube.com |
Unresolved Questions and Future Directions in P80 Protein Research
Elucidating the Precise Molecular Mechanisms of p80-Host Myosin Interactions
A central, yet not fully understood, aspect of p80 function is its proposed interaction with the host cell's acto-myosin motor complex to facilitate the transport of newly formed nucleocapsids. Deletion of the vp80 gene does not stop the assembly of nucleocapsids, but it does prevent their migration from the viral replication factory (virogenic stroma) to the nuclear periphery. nih.govasm.orgresearchgate.net This evidence strongly suggests a role for p80 in intracellular transport.
Research has identified sequence motifs within the p80 protein that show homology to invertebrate paramyosin. nih.govresearchgate.netnih.gov Paramyosin is a structural protein found in the thick filaments of invertebrate muscles, where it forms cofilaments with myosin motor proteins. nih.gov These myosin motors then interact with actin filaments to generate force and movement. This has led to a compelling model in which nucleocapsid-associated p80 acts as a viral paramyosin-like protein, linking the viral cargo to the host's actin-myosin network for active transport. nih.gov While the interaction between p80 and host actin has been confirmed through co-immunoprecipitation, the direct and precise molecular mechanism of how p80 engages with host myosin remains a critical unresolved question. nih.govnih.gov Future research must focus on biochemically and structurally characterizing this tripartite interaction between p80, host myosin, and the actin cytoskeleton.
Table 1: Evidence for p80 Interaction with Host Acto-Myosin System
| Finding | Experimental Evidence | Implication | Reference |
|---|---|---|---|
| Paramyosin Homology | Bioinformatic analysis of the p80 amino acid sequence revealed domains with homology to invertebrate paramyosin. | Suggests p80 may function similarly to paramyosin, mediating interaction with myosin motors. | asm.orgnih.gov |
| Actin Interaction | Co-immunoprecipitation experiments successfully pulled down host actin along with EGFP-tagged VP80. | Confirms a direct or indirect physical association between p80 and the host actin cytoskeleton. | nih.govresearchgate.netnih.gov |
| Transport Role | Deletion of the vp80 gene resulted in assembled nucleocapsids being trapped in the virogenic stroma, unable to reach the nuclear periphery. | Demonstrates that p80 is essential for the intranuclear transport of nucleocapsids. | nih.govasm.orgresearchgate.net |
| Colocalization | Confocal microscopy shows EGFP-VP80 colocalizing with the virus-induced nuclear F-actin network, which connects the virogenic stroma to the nuclear envelope. | Provides visual evidence of p80's position within the transport machinery in infected cells. | researchgate.netnih.govresearchgate.net |
Understanding the Regulatory Pathways Governing p80-Mediated Nucleocapsid Transport for Distinct Virion Phenotypes (BV vs. ODV)
Baculoviruses produce two distinct virion phenotypes: the budded virus (BV), responsible for systemic cell-to-cell infection, and the occlusion-derived virus (ODV), responsible for initial infection between hosts. nih.govnih.gov The p80 protein is essential for the formation of both phenotypes. nih.govasm.org It is found associated with the nucleocapsids of both BVs and ODVs, typically localizing to one end of the rod-shaped structure. nih.govresearchgate.net The established function of p80 is to transport these nucleocapsids from the virogenic stroma to the nuclear periphery. nih.govnih.gov
Once at the nuclear periphery, the nucleocapsids face a crucial divergence: they are either exported from the nucleus to bud through the plasma membrane to form BVs, or they are enveloped within the nucleus to form ODVs that become embedded in polyhedra crystals. nih.gov A major gap in the current understanding is what regulatory pathways or molecular switches determine the fate of a p80-transported nucleocapsid. It is unknown whether there are specific signals or protein modifications on p80 or the nucleocapsid itself that direct it towards either the BV or ODV maturation pathway. Future investigations are needed to identify the factors that regulate this critical branch point in the viral lifecycle.
Identifying and Characterizing Functional Analogs or Compensatory Mechanisms in Baculoviruses Lacking p80
The vp80 gene and its homologs have, to date, only been identified in the Alphabaculovirus genus. nih.gov This raises a significant question: how do other baculoviruses, such as those in the Beta-, Gamma-, and Deltabaculovirus genera, accomplish the essential task of transporting their nucleocapsids from the replication site to the site of envelopment?
These p80-lacking viruses must have evolved either functional analogs—unrelated proteins that perform the same transport function—or entirely different compensatory mechanisms to ensure the egress of their nucleocapsids. Identifying and characterizing these alternative strategies is a key direction for future comparative virology research. Such studies would not only fill a major gap in our understanding of the replication cycles of other baculovirus genera but could also provide broader insights into the diverse ways viruses have evolved to co-opt host cell transport machinery. The search for these mechanisms represents a frontier in baculovirus research.
Discovery of Novel Protein-Protein or Protein-Nucleic Acid Interactions Involving p80
The function of a protein is defined by its interactions. While several key interactions involving p80 have been identified, the full interactome remains to be mapped. Known interactions form the basis of our current understanding, but the discovery of novel interactions is essential for a complete picture.
Known Protein-Protein Interactions:
Host Actin: Confirmed via co-immunoprecipitation, this interaction is fundamental to the proposed transport function of p80. nih.govnih.gov
Viral Core Protein 38K (VP39): An interaction has been identified between p80 and this major capsid protein. nih.gov
HA100: p80 from Autographa californica multiple nucleopolyhedrovirus (AcMNPV) has been shown to interact with the HA100 protein from Helicoverpa armigera NPV (HearNPV). nih.gov
p80 Homodimerization: Biochemical assays have demonstrated that p80 can form homodimers, a common feature of DNA-binding proteins. nih.gov
Known Protein-Nucleic Acid Interactions: Research has revealed that the highly conserved C-terminal region of p80 contains a basic helix-loop-helix (bHLH) domain. nih.gov This is a well-characterized motif known for its ability to bind DNA. Subsequent electrophoretic mobility shift assays have confirmed that the p80 protein can indeed bind to DNA. nih.gov This is further supported by imaging studies that show p80 colocalizing with viral DNA in the virogenic stroma. nih.gov
Future research utilizing high-throughput techniques like yeast two-hybrid screening and affinity purification-mass spectrometry will be crucial for discovering novel viral or host proteins that interact with p80. Elucidating these new connections could uncover previously unknown functions or regulatory mechanisms related to nucleocapsid assembly, transport, or gene regulation.
Structural Determination of p80 and its Functional Domains
Despite the identification of key functional domains through genetic and biochemical analyses, a high-resolution three-dimensional structure of the full p80 protein remains elusive. While homology-based modeling has pointed to a relationship with the myosin protein family, this is not a substitute for empirical structural data. asm.orgnih.gov
The determination of the atomic structure of p80 and its distinct functional domains—such as the N-terminal region, the C-terminal DNA-binding bHLH domain, and the central paramyosin-like region—is a critical goal for future research. nih.gov X-ray crystallography or cryo-electron microscopy could provide definitive insights into:
The precise architecture of the protein.
How the bHLH domain engages with DNA.
The structural basis for the paramyosin homology and how it might interface with host myosin.
The mechanism of p80 homodimerization.
Solving the structure of p80 would provide an atomic-level framework for understanding its multifaceted roles in viral replication and would be a significant leap forward in the field of baculovirology.
Q & A
Basic Research Questions
Q. How is the p80 gene identified and characterized in Autographa californica NPV (AcMNPV)?
- Methodology : The p80 gene was identified via nucleotide sequencing of the AcMNPV genome. Transcriptional analysis using Northern blotting revealed its expression during the late phase of infection. Homology with Orgyia pseudotsugata NPV (OpMNPV) capsid-associated genes was confirmed through sequence alignment . Key techniques include:
- PCR amplification of genomic regions.
- Promoter analysis to determine transcriptional timing.
- Homology modeling using databases like GenBank.
Q. What is the structural role of the p80 protein in NPV virion assembly?
- Methodology : Studies using transmission electron microscopy (TEM) and protein interaction assays (e.g., co-immunoprecipitation) identified p80 as a capsid-associated protein critical for nucleocapsid stability. Deletion mutants showed defective virion maturation, confirming its structural role .
Q. How do researchers ensure purity of NPV occlusion-derived virions (ODVs) for proteomic studies?
- Methodology : ODVs are purified via sucrose gradient centrifugation. Purity is validated using SDS-PAGE and mass spectrometry to confirm the absence of host cell proteins. For example, SDS-PAGE of Malacosoma neustria testacea NPV ODVs revealed 21 distinct polypeptides (16.5–107 kDa) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in p80 functional data across NPV species?
- Methodology : Comparative genomics (e.g., AcMNPV vs. OpMNPV) identifies conserved domains, while gene knockout studies in cell lines (e.g., Sf9) assess functional divergence. For instance, p80 in OpMNPV is essential for replication, whereas AcMNPV p80 mutants retain partial function, suggesting compensatory mechanisms .
- Data Interpretation : Use phylogeny-guided mutagenesis to test hypotheses about domain-specific roles.
Q. How does p80 interact with late expression factors (LEFs) during viral DNA replication?
- Methodology : Co-immunoprecipitation and yeast two-hybrid screens identified interactions between p80 and LEF-3/LEF-6. Chromatin immunoprecipitation (ChIP) confirmed binding to viral DNA replication origins. Silencing LEF genes (e.g., via RNAi) disrupts p80-mediated replication .
Q. What are the challenges in modeling NPV-host interactions for p80 in non-lepidopteran systems?
- Methodology : Heterologous expression in mammalian cells often fails due to missing insect-specific chaperones. Solutions include:
- Baculovirus surface display to study binding.
- CRISPR-Cas9 knock-in of insect host factors in non-permissive cell lines .
Q. How do researchers analyze conflicting data on NPV persistence in field applications?
- Case Study : Post-application studies of NPV in spruce budworm populations showed reduced efficacy over time due to moth migration and environmental degradation. Methodologies include:
- qPCR to quantify viral DNA in environmental samples.
- Bioassays to track larval mortality rates .
Methodological Frameworks
Q. What statistical approaches are used to validate NPV gene function studies?
- Methods :
- Dose-response assays with Kaplan-Meier survival analysis.
- ANOVA for comparing viral titers across mutant strains.
- Bayesian modeling to assess gene interaction networks .
Q. How to design a phylogenomic study comparing p80 across baculoviruses?
- Workflow :
Genome assembly of target NPVs (e.g., Buzura suppressaria NPV).
Ortholog identification via BLASTp and OrthoFinder.
Selection pressure analysis using dN/dS ratios (e.g., PAML suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
